molecular formula C18H14N2O2S B5520741 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate

4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate

Cat. No.: B5520741
M. Wt: 322.4 g/mol
InChI Key: UNCGMOLATKJWAR-UHFFFAOYSA-N
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Description

4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate is a useful research compound. Its molecular formula is C18H14N2O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.07759887 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Biological Staining

  • DNA Minor Groove Binder Hoechst 33258 and its Analogues : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are extensively used for fluorescent DNA staining in cell biology, chromosome analysis, and flow cytometry. These compounds serve as a basis for rational drug design and model systems for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Methodologies and Chemical Utilities

  • Synthetic Utilities of o-Phenylenediamines : Methods for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines are reviewed. The focus on azolylthiazoles for their synthesis and biological applications suggests a potential interest in related structures for chemical research (Ibrahim, 2011).

Optoelectronic Applications

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research on quinazoline and pyrimidine derivatives highlights their significance in creating novel optoelectronic materials. These compounds are crucial for fabricating organic light-emitting diodes, colorimetric pH sensors, and materials for nonlinear optical properties (Lipunova et al., 2018).

Chemotherapeutic Potential

  • Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles Into More Potent CNS Drugs : This study explores the transformation of azole compounds into more potent central nervous system (CNS) acting drugs, emphasizing the therapeutic potential and the need for new CNS pharmacotherapies (Saganuwan, 2020).

Therapeutic Applications

  • A Comprehensive Review on Therapeutic Potential of Benzimidazole : Benzimidazole derivatives have shown a wide range of pharmacological activities, serving as a foundation for the development of new therapeutic compounds for various diseases (Babbar et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, given the known activities of similar compounds . Additionally, new synthetic methods could be developed to improve the yield and selectivity of the synthesis of this and related compounds .

Properties

IUPAC Name

[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17(14-4-2-1-3-5-14)22-15-8-6-13(7-9-15)16-12-20-10-11-23-18(20)19-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCGMOLATKJWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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